molecular formula C11H7ClO2S B6381022 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% CAS No. 1261904-68-0

5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95%

Cat. No. B6381022
CAS RN: 1261904-68-0
M. Wt: 238.69 g/mol
InChI Key: GQAAWMKKDYNTCH-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-2-yl)-3-chlorophenol (5-FTCP) is a synthetic organic compound with a wide range of applications in scientific research. This molecule is composed of a phenol, 5-formylthiophene, and a chlorine atom. It is a colorless to pale yellow crystalline solid with a molecular weight of about 225.3 g/mol. 5-FTCP is soluble in most organic solvents and has a melting point of about 72-74°C.

Scientific Research Applications

5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% has a wide range of applications in scientific research. It has been used as a substrate in the enzymatic synthesis of a variety of compounds, such as phenylacetic acid, phenylpropionic acid, and phenylbutanoic acid. 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% has also been used as a model compound to study the mechanism of organic reactions, such as the Diels-Alder reaction and the Claisen rearrangement. Additionally, 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% has been used as a reagent for the synthesis of 5-substituted thiophenes, which are important building blocks for the synthesis of a variety of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% is not well understood. However, it is believed that the chlorine atom in the molecule acts as a nucleophile, which reacts with the electrophilic aromatic ring of the phenol to form a covalent bond. This bond is then further stabilized by the presence of the 5-formylthiophene group. This mechanism is believed to be responsible for the reactivity of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% are not well understood. However, some studies have suggested that 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% may have anti-inflammatory and anti-angiogenic properties. Additionally, 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% has been shown to inhibit the growth of some cancer cell lines.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% in laboratory experiments is its availability and low cost. Additionally, 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% is relatively stable and can be stored for long periods of time. However, the reactivity of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% is limited, and it is not suitable for use in some organic reactions.

Future Directions

The future directions for 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% research include further studies into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further studies into the mechanism of action of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% and its reactivity in organic reactions are needed. Finally, research into the potential use of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% as a therapeutic agent should also be explored.

Synthesis Methods

The synthesis of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% is accomplished by a three-step process. The first step involves the reaction of 5-formylthiophene and 3-chlorobenzoic acid in the presence of anhydrous aluminum chloride and pyridine. This reaction yields 5-(5-formylthiophen-2-yl)-3-chlorobenzoic acid. The second step involves the reaction of the acid with sodium hydroxide in an aqueous medium. This yields 5-(5-formylthiophen-2-yl)-3-chlorophenol. Finally, the product is purified by recrystallization from methanol.

properties

IUPAC Name

5-(3-chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-8-3-7(4-9(14)5-8)11-2-1-10(6-13)15-11/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAAWMKKDYNTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC(=CC(=C2)Cl)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685923
Record name 5-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde

CAS RN

1261904-68-0
Record name 5-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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